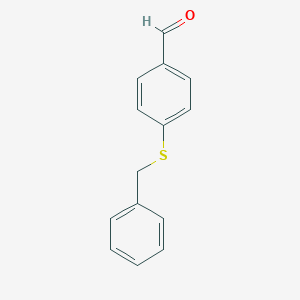

4-(Benzylsulfanyl)benzaldehyde

概要

説明

4-(Benzylsulfanyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a benzylsulfanyl group attached to the benzaldehyde moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This reaction typically occurs under reflux conditions to ensure high yield.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 4-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products:

Oxidation: 4-(Benzylsulfanyl)benzoic acid.

Reduction: 4-(Benzylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(Benzylsulfanyl)benzaldehyde derivatives. For instance, research indicates that compounds derived from this benzaldehyde exhibit higher antimicrobial efficacy compared to standard drugs like carbolic acid and chloramines. The antimicrobial activity was evaluated using various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for various derivatives, demonstrating their potential as effective antimicrobial agents.

Antitubercular Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitubercular properties. A study on related thiazole derivatives indicated that modifications to the benzaldehyde structure could enhance activity against Mycobacterium tuberculosis. This suggests that further exploration of this compound could lead to novel treatments for tuberculosis .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various biologically active compounds. For example, it can undergo nucleophilic substitution reactions to form thiazole and triazole derivatives, which have shown promising biological activities including antifungal and anticancer properties .

Table 2: Synthesis Pathways of Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Nucleophilic Substitution | Thiazole Derivatives |

| Mannich Reaction | Aminomethoxy Derivatives |

This table illustrates the versatility of this compound in generating diverse chemical entities through established synthetic pathways.

Material Science Applications

In material science, this compound has potential applications as a building block for creating functionalized polymers and materials with specific properties. Its ability to participate in polymerization reactions can lead to materials with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent investigation demonstrated the use of this compound in synthesizing thiol-ene polymers through photopolymerization techniques. These polymers exhibited improved thermal stability and mechanical strength compared to traditional polymer systems .

作用機序

The mechanism of action of 4-(Benzylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

4-(Benzylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.

4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness: 4-(Benzylsulfanyl)benzaldehyde is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

4-(Benzylsulfanyl)benzaldehyde, with the chemical formula C₁₄H₁₂OS, is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde group attached to a benzylthio substituent at the para position. Its molecular weight is approximately 228.31 g/mol, and it appears as a white to slightly yellow crystalline solid with a characteristic odor. The compound is synthesized through various methods, including the reaction of benzyl chloride with 4-mercaptobenzaldehyde or using palladium-catalyzed coupling reactions.

The primary biological target of this compound is the formation of hemozoin in Plasmodium species, the causative agents of malaria. The compound inhibits the formation of β-hematin, a crucial process in the parasite's lifecycle. This inhibition leads to an accumulation of toxic free heme within the parasite, ultimately resulting in its death .

Biochemical Pathways

The interaction of this compound with Plasmodium involves several biochemical pathways:

- Inhibition of Hemozoin Formation : By preventing β-hematin formation, the compound disrupts the detoxification mechanism of the malaria parasite.

- Accumulation of Toxic Heme : The resultant buildup of free heme is detrimental to the parasite's survival.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities beyond its antimalarial properties. These include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, although detailed mechanisms remain under investigation.

- Anticancer Properties : Some derivatives of benzaldehyde compounds have shown promise in cancer research, indicating a potential for further exploration in this area.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antimalarial Evaluation : In vitro studies demonstrated that derivatives of this compound effectively inhibit β-hematin formation and reduce parasitemia in rodent models infected with Plasmodium berghei. The results suggest that structural modifications can enhance activity against malaria .

- Synthesis and Biological Evaluation : A study synthesized various benzocycloalkanone derivatives, including those related to this compound, assessing their antimalarial and trypanocidal activities. The findings indicated that specific substitutions could improve efficacy against both malaria and Chagas disease .

- Potential as Antibacterial Agents : Although less explored, there are indications that this compound might possess antibacterial properties. Further research is needed to elucidate these effects fully .

Summary Table of Biological Activities

特性

IUPAC Name |

4-benzylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEZWYYYMVTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511267 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-95-8 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。